6-(Methoxycarbonyl)nicotinic acid

Description

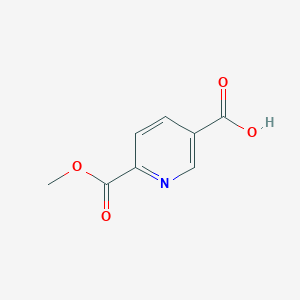

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSXLMSDECGEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342194 | |

| Record name | 6-(Methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-76-9 | |

| Record name | 6-(Methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a molecule of interest in pharmaceutical and agrochemical research. It serves as a key intermediate in the synthesis of a variety of bioactive compounds. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, biological activity, and relevant experimental protocols. Due to the limited direct research on this specific derivative, much of the biological context is inferred from the extensive studies on its parent compound, nicotinic acid, and related nicotinic acid esters.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for this compound and provides a comparison with the well-characterized parent compound, nicotinic acid.

| Property | This compound | Nicotinic Acid |

| CAS Number | 17874-76-9 | 59-67-6 |

| Molecular Formula | C₈H₇NO₄ | C₆H₅NO₂ |

| Molecular Weight | 181.145 g/mol [1] | 123.11 g/mol [2] |

| Appearance | - | White crystalline powder[3] |

| Melting Point | - | 236-239 °C[2][3] |

| Boiling Point | - | Sublimes |

| Solubility | - | Soluble in hot water and hot ethanol.[4] Slightly soluble in cold water.[4] Soluble in DMSO and DMF (approx. 1 mg/mL).[2] |

| pKa | - | 4.85 (at 25°C) |

| Storage | 2-8°C[1] | Room temperature, protect from light.[5] |

Biological Activity and Signaling Pathways

Mechanism of Action

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] GPR109A is expressed in adipocytes and immune cells.[6] Upon binding of nicotinic acid, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is responsible for the antilipolytic effects of nicotinic acid in adipose tissue.

Caption: GPR109A Receptor Signaling Pathway.

Expected Pharmacological Effects

As a prodrug of nicotinic acid, this compound is anticipated to exhibit similar pharmacological effects upon in vivo hydrolysis, including:

-

Antilipolytic Effects: Inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids.

-

Lipid-Modifying Effects: Reduction of LDL cholesterol and triglycerides, and an increase in HDL cholesterol.

-

Anti-inflammatory Effects: Activation of GPR109A on immune cells can modulate inflammatory responses.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized methodologies that can be adapted for the synthesis, purification, and analysis of this compound based on established procedures for nicotinic acid and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound is the selective hydrolysis of dimethyl pyridine-2,5-dicarboxylate.

Materials and Reagents:

-

Dimethyl pyridine-2,5-dicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve dimethyl pyridine-2,5-dicarboxylate in ethanol.

-

Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The molar ratio of the diester to KOH should be approximately 1:1 to favor mono-hydrolysis.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate of the potassium salt of the product may form. Filter the solid and dissolve it in distilled water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3. This will protonate the carboxylate and cause the product to precipitate.

-

Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or other ion-pairing agent.

-

Detection: UV detection at a wavelength around 260 nm.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 182.04 [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The expected ¹H NMR spectrum would show signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid group.

In Vitro Biological Assays

GPR109A Receptor Binding Assay:

This assay determines the affinity of the compound for the GPR109A receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109A receptor.

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound (this compound, pre-hydrolyzed if testing as nicotinic acid).

-

Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

cAMP Assay:

This functional assay measures the effect of the compound on adenylyl cyclase activity.

-

Cell Culture: Use a cell line expressing GPR109A.

-

Treatment: Treat the cells with a phosphodiesterase inhibitor followed by forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).

-

Data Analysis: Determine the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production.

Caption: In vitro biological assay workflow.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and development. While direct experimental data on this specific compound is limited, its properties can be largely inferred from its close relationship to nicotinic acid. As a presumed prodrug, it is expected to exhibit the pharmacological profile of nicotinic acid by activating the GPR109A receptor. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for further research into its therapeutic potential. Further studies are warranted to fully elucidate the specific properties and biological activities of this compound.

References

6-(Methoxycarbonyl)nicotinic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Methoxycarbonyl)nicotinic acid, a pyridinecarboxylic acid derivative of significant interest in pharmaceutical and chemical research. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relationship to the broader pharmacology of nicotinic acid.

Chemical Structure and Nomenclature

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methoxycarbonyl group at the 6-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 6-(Methoxycarbonyl)pyridine-3-carboxylic acid

Systematic IUPAC Name: Pyridine-3,6-dicarboxylic acid 6-methyl ester

CAS Number: 17874-76-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the parent compound, nicotinic acid, is included for comparison.

| Property | This compound | Nicotinic Acid |

| Molecular Formula | C₈H₇NO₄ | C₆H₅NO₂ |

| Molecular Weight | 181.15 g/mol | 123.11 g/mol |

| Appearance | White to off-white powder | White, translucent crystals[1] |

| Melting Point | Not precisely reported | 236-239 °C[2] |

| Boiling Point | Not reported | Decomposes |

| Solubility | Information not available | 18 g/L in water[1] |

| pKa | Not reported | 2.0, 4.85[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from 6-methylnicotinic acid would involve two main steps: esterification of the carboxylic acid at the 3-position, followed by oxidation of the methyl group at the 6-position, and a final selective esterification. A more direct, though potentially challenging, approach would be the selective mono-esterification of pyridine-3,6-dicarboxylic acid.

General Procedure for Fischer Esterification of a Nicotinic Acid Derivative (adapted for this compound):

This protocol is a general representation and would require optimization for this specific compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3,6-dicarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, for example, a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

As a derivative of nicotinic acid, this compound is anticipated to exhibit biological activities related to its parent compound. Nicotinic acid is a well-known lipid-lowering agent and a vitamin essential for various metabolic processes.[1][3]

Potential Pharmacological Effects

This compound is described as a useful research chemical and an intermediate in the synthesis of pharmaceuticals. Its ester functionality allows for further chemical modifications, making it a versatile building block in drug discovery.

The biological effects of nicotinic acid are primarily mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] Activation of this receptor in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids and subsequently, a decrease in the hepatic synthesis of triglycerides and VLDL.[3] It is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to nicotinic acid, or it might possess its own intrinsic activity at the GPR109A receptor or other cellular targets.

Nicotinic Acid Metabolism and Signaling

The metabolic fate and signaling pathways of nicotinic acid are well-characterized. It is converted in the body to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in numerous redox reactions essential for energy metabolism.[1]

Below are diagrams illustrating the key metabolic and signaling pathways of nicotinic acid.

The introduction of a methoxycarbonyl group at the 6-position of the nicotinic acid scaffold could potentially alter its pharmacokinetic and pharmacodynamic properties. For instance, it might affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the GPR109A receptor. Further research is warranted to elucidate the specific biological activities of this compound and to determine if it offers any therapeutic advantages over nicotinic acid.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly in the realm of lipid metabolism. However, a comprehensive understanding of its physicochemical properties, a detailed and optimized synthesis protocol, and a thorough investigation of its pharmacological profile are still required. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other related nicotinic acid derivatives.

References

Molecular weight and formula of 6-(Methoxycarbonyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid is a pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile chemical modifications, making it a valuable building block for the development of novel compounds with potential biological activities. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound.

Molecular and Physicochemical Properties

This compound is a solid at room temperature and should be stored at 2-8°C.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][2][3][4][5] |

| Molecular Weight | 181.145 g/mol | [1][2] |

| CAS Number | 17874-76-9 | [2][3] |

| MDL Number | MFCD09702182 | [1] |

Synthesis

A plausible synthetic workflow is outlined below. This represents a general approach, and optimization of reaction conditions would be necessary to achieve high yields and purity.

Caption: A potential synthetic pathway for this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its ester functionality provides a site for various chemical transformations, making it a key component in the development of nicotinic acid derivatives with potential therapeutic applications.[1] These derivatives are often explored for their activity in targeting central nervous system (CNS) disorders and inflammatory conditions.[1]

In the agrochemical sector, this compound serves as a precursor for the creation of novel herbicides and plant growth regulators.[1]

Biological Context and Potential Signaling Pathways

Currently, there is a lack of direct research on the specific biological activities or the role of this compound in signaling pathways. However, its structural relationship to nicotinic acid (Niacin, Vitamin B3) suggests that its derivatives could potentially interact with pathways modulated by nicotinic acid.

Nicotinic acid is known to exert its effects through various mechanisms, including:

-

Lipid Metabolism: Nicotinic acid is well-documented for its ability to modulate lipid profiles. It reduces the synthesis of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.

-

G-protein Coupled Receptors: The effects of nicotinic acid are partly mediated through the activation of G protein-coupled receptors like GPR109A.

Derivatives synthesized from this compound may be designed to target these or related pathways with improved efficacy, selectivity, or pharmacokinetic properties. The following diagram illustrates a simplified overview of a potential workflow for the development of bioactive compounds from this intermediate.

Caption: A generalized workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. While direct biological data on this specific compound is limited, its role as a precursor to a wide range of nicotinic acid derivatives underscores its importance. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel, bioactive molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(Methoxycarbonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical and medicinal chemistry. Its structure combines a carboxylic acid and a methyl ester group on a pyridine ring, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. Understanding the precise chemical structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structures in solution. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, complete with data tables, experimental protocols, and explanatory diagrams to aid in its characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar pyridine dicarboxylic acid derivatives and established chemical shift increments.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.1 | d | ~2.0 | 1H |

| H-4 | ~8.8 | dd | ~8.0, 2.0 | 1H |

| H-5 | ~8.3 | d | ~8.0 | 1H |

| OCH₃ | ~3.9 | s | - | 3H |

| COOH | ~13.5 | br s | - | 1H |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~128 |

| C-6 | ~148 |

| C=O (Carboxylic Acid) | ~166 |

| C=O (Ester) | ~164 |

| OCH₃ | ~53 |

Structural Elucidation and Spectral Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The pyridine ring contains three aromatic protons, each with a distinct chemical shift due to their electronic environment.

¹H NMR Spectrum:

-

H-2: This proton is situated between the nitrogen atom and the carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.

-

H-5: Being adjacent to the methoxycarbonyl group, this proton will also be shifted downfield and will appear as a doublet from coupling with H-4.

-

OCH₃: The methyl protons of the ester group will appear as a sharp singlet.

-

COOH: The carboxylic acid proton is acidic and will typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectrum:

-

The pyridine ring will show five distinct signals for the carbon atoms, with C-2, C-3, and C-6 being significantly influenced by the electron-withdrawing nitrogen and carbonyl groups.

-

The two carbonyl carbons (from the carboxylic acid and the ester) will have the most downfield chemical shifts.

-

The methyl carbon of the ester group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width of about 240 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal at 0 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure and the expected NMR correlations for this compound.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for professionals in research and drug development. While the presented data is predictive, it offers a robust framework for the identification and characterization of this compound. The detailed experimental protocol provides a clear methodology for obtaining high-quality empirical data, which can then be compared with the predictions outlined in this document for definitive structural confirmation.

In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 6-(Methoxycarbonyl)nicotinic Acid

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 6-(Methoxycarbonyl)nicotinic acid, a molecule of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of the expected spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, an aromatic ester, and a pyridine ring. The precise wavenumbers can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

The analysis of the spectrum can be broken down by the characteristic absorption bands of each functional group:

-

Carboxylic Acid Group (-COOH):

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids.[1][2][3]

-

C=O Stretch: An intense, sharp peak is expected between 1760 and 1690 cm⁻¹. The conjugation with the aromatic pyridine ring may lower this frequency.[1][2][3]

-

C-O Stretch and O-H Bend: Look for a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[1]

-

-

Aromatic Ester Group (-COOCH₃):

-

C=O Stretch: A strong absorption is predicted in the 1730-1715 cm⁻¹ range for the ester carbonyl. This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened or asymmetric band.[4][5]

-

C-O Stretches: Aromatic esters typically show two distinct, strong C-O stretching bands. The C-C-O stretch is expected between 1310-1250 cm⁻¹, and the O-C-C stretch is anticipated in the 1130-1100 cm⁻¹ range.[4]

-

-

Pyridine Ring and Other Features:

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

-

C=C and C=N Stretches: The aromatic ring will exhibit several medium to weak absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.[7]

-

C-H Bends: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region below 900 cm⁻¹.

-

Quantitative Data Summary

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300-2500 | Strong, Very Broad | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Weak to Medium | Aromatic Ring | C-H Stretch |

| 1760-1690 | Strong, Sharp | Carboxylic Acid | C=O Stretch |

| 1730-1715 | Strong, Sharp | Aromatic Ester | C=O Stretch |

| 1600-1450 | Medium to Weak | Aromatic Ring | C=C and C=N Stretches |

| 1440-1395 | Medium | Carboxylic Acid | O-H Bend |

| 1320-1210 | Strong | Carboxylic Acid / Ester | C-O Stretch |

| 1130-1100 | Strong | Aromatic Ester | O-C-C Stretch |

| 950-910 | Medium, Broad | Carboxylic Acid | O-H Bend (Out-of-Plane) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound using the potassium bromide (KBr) pellet technique.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic Press

-

Pellet Die Set

-

Agate Mortar and Pestle

-

Infrared Lamp

-

This compound (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Spatula and Weighing Paper

-

Desiccator

2. Sample Preparation (KBr Pellet Method):

-

Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water. Cool and store in a desiccator. Similarly, ensure the this compound sample is free of moisture.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Mixing: Transfer the KBr and the sample to an agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation:

-

Assemble the pellet die. Transfer the ground powder mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

3. Spectral Acquisition:

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

4. Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Determine the wavenumber (in cm⁻¹) and intensity of each peak.

-

Assign the observed peaks to the corresponding functional group vibrations based on established correlation tables and the predicted spectrum.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of a chemical compound like this compound.

Caption: Workflow for IR Spectrum Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 6-(Methoxycarbonyl)nicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and overall bioavailability. This technical guide addresses the solubility profile of 6-(Methoxycarbonyl)nicotinic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines detailed protocols for established solubility measurement techniques, presents a template for data organization, and illustrates key experimental workflows and the theoretical principles of solubility through diagrams.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1][2] For a compound like this compound, understanding its solubility in a range of organic solvents is fundamental for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., recrystallization).

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo testing.

The principle of "like dissolves like" is a central concept, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4] The solubility of an organic compound is influenced by several factors including its molecular structure, the presence of polar functional groups, molecular size, and the physical properties of the solvent (e.g., polarity, hydrogen bonding capability).[5]

Hypothetical Solubility Data Presentation

When experimentally determined, the solubility data for this compound should be tabulated to allow for clear comparison across different solvents and conditions. The following table serves as a template for presenting such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Protocol 1: Gravimetric "Shake-Flask" Method

The shake-flask method is a conventional and reliable technique for determining thermodynamic solubility.[1][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish.[8]

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

-

Mass of solute (g) = (Weight of dish with dry solute) - (Weight of empty dish)

-

Solubility (mg/mL) = [Mass of solute (mg)] / [Volume of solvent aliquot (mL)]

-

Protocol 2: UV/Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.[9][10]

Objective: To determine the concentration of a saturated solution of this compound by measuring its UV absorbance.

Materials:

-

Equipment from Protocol 3.1 (steps 1-5)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Prepare a saturated solution as described in Protocol 3.1 (steps 1-5).

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric shake-flask method.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of an organic compound is a multifactorial property. The diagram below outlines the key relationships between the solute, the solvent, and external conditions that govern solubility.

Caption: Key Factors Governing the Solubility of Organic Compounds.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

The Multifaceted Potential of Nicotinic Acid Esters: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of nicotinic acid esters, which are prodrugs that readily convert to nicotinic acid (niacin) in the body. The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is expressed in various cells, including adipocytes and immune cells.[1] This interaction triggers a cascade of downstream signaling events that lead to a range of physiological responses, including vasodilation, anti-inflammatory effects, lipid-lowering properties, and potential neuroprotective actions. This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Vasodilatory Effects

One of the most prominent and immediate effects of nicotinic acid and its esters is cutaneous vasodilation, commonly known as flushing. This response is primarily mediated by the release of prostaglandin D2 (PGD2) from skin cells upon the activation of GPR109A.[1]

Quantitative Data on Vasodilatory Activity

Direct comparative EC50 values for common nicotinic acid esters are not widely available in the literature. However, their vasodilatory potency is influenced by the nature of the ester group, which affects skin penetration and the rate of hydrolysis to nicotinic acid. The following table provides illustrative data on the vasodilatory effects of nicotinic acid and some of its derivatives.

| Compound | Experimental Model | Vasoconstrictor Agent | Potency (ED50/Effective Dose) | Efficacy (% Relaxation/Effect) |

| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta rings | Phenylephrine | 21.3 nM | 78.7% relaxation |

| Nicorandil | Anesthetized dogs | Not applicable (in vivo) | 25 µg/kg/min (i.v. infusion) | Significant improvement in myocardial segment shortening after ischemia |

| N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) | Anesthetized dogs | Not applicable (in vivo) | 0.003-1 mg (intra-arterial) | Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow |

| Methyl Nicotinate | Human forearm skin | Not applicable (topical) | 1 and 10 mM | Significant increase in blood flow |

| Benzyl Nicotinate | Human forearm, forehead, and calf skin | Not applicable (topical) | Not specified | Increased blood flow, cutaneous temperature, and redness |

Note: This table is illustrative and direct comparisons should be made with caution due to variations in experimental models and conditions.

Signaling Pathway for Nicotinic Acid-Induced Vasodilation

The binding of nicotinic acid to the GPR109A receptor on Langerhans cells in the skin initiates a signaling cascade that results in the production and release of PGD2. PGD2 then acts on the DP1 receptor on vascular smooth muscle cells, leading to vasodilation.

Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Blood Vessel Rings

This protocol describes a method for assessing the vasodilatory effects of nicotinic acid esters on isolated arterial rings pre-contracted with a vasoconstrictor.

1. Materials and Reagents:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (vasoconstrictor)

-

Nicotinic acid ester test compounds

-

Organ bath system with force transducers

-

Data acquisition system

-

Male Wistar rats (250-300 g)

2. Procedure:

-

Euthanize the rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

-

Induce a stable contraction with phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add the nicotinic acid ester test compounds in a cumulative concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Anti-inflammatory Effects

Nicotinic acid has been shown to possess anti-inflammatory properties, which are independent of its lipid-modifying capabilities. These effects are mediated, in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data on Anti-inflammatory Activity

| Compound | Cell Line | Stimulant | Parameter Measured | IC50/Inhibition |

| Nicotinic Acid | Human Monocytes | LPS | TNF-α secretion | 49.2% inhibition at 0.1 mM |

| Nicotinic Acid | Human Monocytes | LPS | IL-6 secretion | 56.2% inhibition at 0.1 mM |

| Novel Nicotinic Acid Derivative (4d) | RAW 264.7 Macrophages | LPS/IFN-γ | Nitrite production | MTT result: 86.109 ± 0.51 |

| Novel Nicotinic Acid Derivative (4h) | RAW 264.7 Macrophages | LPS/IFN-γ | Nitrite production | MTT result: 119.084 ± 0.09 |

Note: The data for novel derivatives are presented to illustrate the anti-inflammatory potential of the nicotinic acid chemical class.

Signaling Pathway for Anti-inflammatory Effects (NF-κB Inhibition)

Nicotinic acid, through GPR109A, can interfere with the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Nicotinic acid can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the assessment of the anti-inflammatory effects of nicotinic acid esters by measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Nicotinic acid ester test compounds

-

96-well and 6-well tissue culture plates

-

ELISA kits for TNF-α and IL-6

-

Griess Reagent for nitric oxide measurement

2. Procedure:

-

Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) and 6-well plates (for cytokine and protein analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the nicotinic acid ester test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement). Include a vehicle control group (no compound) and an unstimulated control group (no LPS).

-

After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.

-

Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement (Griess Assay): Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

Calculate the percentage inhibition of cytokine and nitric oxide production by the test compounds compared to the LPS-stimulated vehicle control.

Lipid-Lowering Properties

Nicotinic acid is a well-established lipid-lowering agent. Its esters are expected to exhibit similar effects after hydrolysis. The primary mechanism involves the activation of GPR109A in adipocytes, which inhibits lipolysis and reduces the release of free fatty acids (FFAs) into the bloodstream.[1] This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), leading to a reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL).[1][2]

Quantitative Data on Lipid-Lowering Effects

While specific IC50 values for lipolysis inhibition by common nicotinic acid esters are scarce, the following table summarizes the effects of nicotinic acid on key lipid parameters from a study in rats.

| Treatment Group | Total Cholesterol (mg/dl) | Triglycerides (mg/dl) | HDL Cholesterol (mg/dl) | LDL Cholesterol (mg/dl) |

| Hypercholesterolemic (Day 0) | 213 ± 3.02 | 225 ± 1.9 | 29.4 ± 1.5 | 147 ± 5.72 |

| Hypercholesterolemic + Nicotinic Acid (Day 42) | 149 ± 3.86 | 131 ± 1.62 | 57.5 ± 1.36 | 78 ± 4.02 |

| Hypercholesterolemic + Diabetic (Day 0) | 217 ± 3.33 | 229 ± 5.6 | 21.6 ± 2.7 | Not specified |

| Hypercholesterolemic + Diabetic + Nicotinic Acid (Day 42) | 161 ± 1.63 | 128 ± 1.95 | 56.5 ± 1.9 | Not specified |

Data from a study on albino rats treated with nicotinic acid for 42 days.

Signaling Pathway for Inhibition of Lipolysis

The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced activity of hormone-sensitive lipase (HSL), the key enzyme responsible for the breakdown of triglycerides.

Experimental Protocol: In Vitro Adipocyte Lipolysis Assay

This protocol describes a method to measure the inhibition of lipolysis in differentiated 3T3-L1 adipocytes by assessing glycerol release.

1. Materials and Reagents:

-

3T3-L1 preadipocytes

-

Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

Lipolysis assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Isoproterenol (lipolysis stimulator)

-

Nicotinic acid ester test compounds

-

Glycerol assay kit

-

96-well plates

2. Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

-

Wash the differentiated adipocytes with lipolysis wash buffer.

-

Add lipolysis assay buffer containing various concentrations of the nicotinic acid ester test compounds to the wells and pre-incubate for 1 hour.

-

Stimulate lipolysis by adding isoproterenol (e.g., 100 nM) to the wells (except for the basal lipolysis control).

-

Incubate for 1-3 hours at 37°C.

-

Collect the medium from each well.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of isoproterenol-stimulated glycerol release by the test compounds.

Neuroprotective Effects

Emerging evidence suggests that nicotinic acid and its derivatives may have neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms involve the activation of nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of pro-survival signaling pathways.

Signaling Pathway for Neuroprotection

The neuroprotective effects of nicotinic compounds are often mediated through the activation of α7 nAChRs, leading to an influx of Ca2+. This triggers the activation of the PI3K/Akt signaling pathway, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic factors, ultimately enhancing neuronal survival.

Conclusion

Nicotinic acid esters represent a versatile class of compounds with a broad range of biological activities. Their ability to be hydrolyzed to nicotinic acid allows them to modulate key physiological processes through the activation of the GPR109A receptor and other pathways. The vasodilatory, anti-inflammatory, lipid-lowering, and potential neuroprotective effects of these compounds make them valuable tools for research and potential therapeutic development. Further studies are warranted to fully elucidate the comparative potencies and specific mechanisms of different nicotinic acid esters to optimize their therapeutic potential while minimizing side effects such as flushing. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into this promising area of pharmacology.

References

An In-depth Technical Guide to Nicotinic Acid (Vitamin B3) Derivatives: Focusing on GPR109A Agonism

Disclaimer: Initial searches for the specific compound 6-(Methoxycarbonyl)nicotinic acid did not yield sufficient public data to construct a detailed technical guide. This compound is likely a chemical intermediate not extensively studied for its biological properties. Therefore, this guide will focus on its parent compound, nicotinic acid (Vitamin B3), and its derivatives, for which a wealth of scientific information is available, to fulfill the core technical and structural requirements of the request.

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes. Beyond its fundamental role as a precursor to the coenzymes NAD and NADP, nicotinic acid at pharmacological doses is a potent modulator of lipid metabolism and has been utilized for decades in the management of dyslipidemia. Its derivatives are a broad class of compounds that have been developed to improve its therapeutic profile or to explore other biological activities, ranging from anti-inflammatory to anticancer effects.[1]

The primary mechanism for the lipid-lowering effects of nicotinic acid is the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] This receptor is highly expressed in adipocytes and various immune cells.[2][4] The discovery of GPR109A has provided a molecular basis for understanding both the therapeutic actions of nicotinic acid and its common side effects, such as flushing. This guide provides a technical overview of nicotinic acid and its derivatives, with a core focus on their chemical properties, synthesis, and the GPR109A signaling pathway.

Chemical Properties and Synthesis

Nicotinic acid and its derivatives are characterized by a pyridine-3-carboxylic acid core structure. The esterification or amidation of the carboxylic acid group, or substitution on the pyridine ring, gives rise to a wide array of derivatives with diverse properties.[3]

Physicochemical Properties of Nicotinic Acid

A summary of the key physicochemical properties of nicotinic acid is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | Pyridine-3-carboxylic acid | [5] |

| Molecular Formula | C₆H₅NO₂ | [5] |

| Molecular Weight | 123.11 g/mol | [5] |

| CAS Number | 59-67-6 | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 236-239 °C | [5] |

| Water Solubility | 18 g/L | [5] |

| pKa | 4.85 | [5] |

General Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives often starts from nicotinic acid itself or other pyridine precursors. A common industrial method for producing nicotinic acid involves the oxidation of 3-picoline (3-methylpyridine).[5] Derivatives, such as esters and amides, are then typically prepared from nicotinic acid.

A general workflow for the synthesis of a nicotinic acid ester (e.g., methyl nicotinate) from nicotinic acid is illustrated below. This process, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Pharmacology and Mechanism of Action

The pharmacological effects of nicotinic acid are primarily mediated through the activation of GPR109A. This receptor couples to an inhibitory G-protein (Gi), which initiates a signaling cascade with diverse cellular outcomes.[6]

The GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid triggers two main signaling branches: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[6]

-

G-protein (Gi) Pathway: Upon agonist binding, the GPR109A receptor activates the associated Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).[1][4] The net result is a potent inhibition of lipolysis.[1]

-

β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the GPR109A receptor, leading to the recruitment of β-arrestin proteins. This pathway is associated with receptor desensitization, internalization, and can initiate separate downstream signaling events, such as the activation of the ERK pathway.[6][7] The β-arrestin pathway in Langerhans cells of the skin is thought to be responsible for the prostaglandin release that causes the flushing side effect.[7]

Downstream Metabolic Effects in Adipocytes

The inhibition of lipolysis in adipose tissue is the central mechanism behind nicotinic acid's ability to lower circulating lipids. By reducing the release of FFAs from fat stores, the substrate supply to the liver for triglyceride synthesis is diminished. This leads to reduced production and secretion of Very-Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.[4][8]

Quantitative Data: GPR109A Agonist Activity

The potency of nicotinic acid and its derivatives can be quantified by their half-maximal effective concentration (EC₅₀) for GPR109A activation. Lower EC₅₀ values indicate higher potency.

| Compound | Assay Type | Species | EC₅₀ (nM) | Reference(s) |

| Nicotinic Acid | Calcium Mobilization | Human | 52 | [7] |

| Nicotinic Acid | [³⁵S]GTPγS Binding | Human | 5000 | [9] |

| Acifran | Calcium Mobilization | Human | ~2000 | [10] |

| Acipimox | G-protein Dissociation | Human | ~11,000 | [11] |

| Monomethyl Fumarate (MMF) | G-protein Dissociation | Human | ~10,000 | [11] |

| Compound 5a (pyrazole derivative) | Calcium Mobilization | Human | 45 | [7] |

| MK-6892 | Calcium Mobilization | Human | 74 | [7] |

| β-Hydroxybutyrate (BHB) | GPR109A Activation | - | ~700,000 | [12] |

Key Experimental Protocol: GPR109A Activation Assay (cAMP Inhibition)

This protocol outlines a typical in vitro experiment to measure the activation of GPR109A by a test compound through the inhibition of cyclic AMP (cAMP).[6]

5.1 Objective: To determine the potency (EC₅₀) of a test compound in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

5.2 Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably transfected with human GPR109A.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: e.g., Nicotinic acid or a derivative, prepared as a 10 mM stock in DMSO.

-

Stimulant: Forskolin, prepared as a 10 mM stock in DMSO.

-

Lysis Buffer & Detection Reagents: From a commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

Apparatus: 384-well white opaque microplates, multichannel pipettes, plate reader compatible with the chosen detection kit.

5.3 Experimental Procedure:

-

Cell Seeding:

-

Culture GPR109A-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in fresh culture medium.

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution series of the test compound in assay buffer. Typically, an 11-point, 1:3 dilution series is made, starting from a high concentration (e.g., 100 µM).

-

Carefully remove the culture medium from the cell plate and wash once with assay buffer.

-

Add the diluted test compound to the respective wells. Include wells with assay buffer only (basal control) and wells for the forskolin-only control.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Stimulation:

-

Prepare a solution of forskolin in assay buffer at a concentration that yields ~80% of the maximal cAMP response (typically 1-10 µM, determined empirically).

-

Add the forskolin solution to all wells except the basal control wells.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and detect intracellular cAMP levels by following the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody-conjugates).

-

Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader set to the appropriate detection mode (e.g., fluorescence, luminescence).

-

Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.

-

This guide provides a foundational understanding of nicotinic acid and its derivatives, focusing on the well-characterized GPR109A-mediated mechanisms. The development of novel GPR109A agonists, particularly those that are G-protein biased and avoid the β-arrestin pathway, remains an active area of research to harness the therapeutic benefits of nicotinic acid while minimizing unwanted side effects.[7]

References

- 1. annualreviews.org [annualreviews.org]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Handling, and MSDS of 6-(Methoxycarbonyl)nicotinic acid

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 6-(Methoxycarbonyl)nicotinic acid. The content herein is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.

Section 1: Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source/Reference |

| Chemical Name | This compound | - |

| Synonyms | Methyl 5-carboxypyridine-2-carboxylate | - |

| CAS Number | Not available | - |

| Molecular Formula | C8H7NO4 | - |

| Molecular Weight | 181.15 g/mol | - |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO.[1] | Inferred from nicotinic acid derivatives |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Density | Not determined | - |

Section 2: Hazard Identification and Classification

Based on the hazard classifications of similar nicotinic acid derivatives, this compound is anticipated to present the following hazards.

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation.[2][3] |

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P271: Use only outdoors or in a well-ventilated area.[2][3][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7][8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][7]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2][3][7]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2][3][4][5][6]

-

P362: Take off contaminated clothing and wash before reuse.[2][3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

3.1 Handling

-

Avoid breathing dust, fumes, or vapors.[7][9] Use only with adequate ventilation.[3][7]

-

Minimize dust generation and accumulation.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][7]

-

Do not eat, drink, or smoke when using this product.[8]

3.2 Storage

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Details |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[10] A face shield may also be appropriate.[10] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[11] Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.[11] |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved particulate respirator.[5] For higher concentrations, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[10][12] |

Section 5: Emergency Procedures

5.1 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][13]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][13]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[2][4][7]

-

Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

5.3 Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment.[2] Keep unprotected personnel away. Ensure adequate ventilation.[2][7] Remove all sources of ignition.[2][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[2][7]

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container.[2][7] Avoid generating dust.

Section 6: Experimental Protocols and Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

Section 7: Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on data for nicotinic acid.

Table 4: Toxicological Data for Nicotinic Acid (as a reference)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 6,450 mg/kg[4] |

| LD50 | Rat | Dermal | > 2,000 mg/kg[4] |

It is important to handle this compound as a potentially hazardous substance, even in the absence of complete toxicological data.

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Do not allow the chemical to enter drains or waterways.[2][4][7] Contaminated packaging should be treated as the product itself.

Disclaimer

The information provided in this document is based on data available for structurally similar compounds and is intended to be a guide for safe handling. It is the responsibility of the user to conduct a thorough risk assessment before use. This document does not constitute a formal Material Safety Data Sheet (MSDS) from a manufacturer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. aksci.com [aksci.com]

- 8. keyorganics.net [keyorganics.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. epa.gov [epa.gov]

- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. chemicalbook.com [chemicalbook.com]

Thermochemical Profile of Nicotinic Acid: A Technical Overview for Researchers

A comprehensive analysis of the thermochemical properties of nicotinic acid (pyridine-3-carboxylic acid) is presented below. Direct experimental thermochemical data for 6-(methoxycarbonyl)nicotinic acid is not available in the current literature. Therefore, this guide focuses on the well-documented thermochemical characteristics of its parent compound, nicotinic acid, providing a valuable reference for researchers and professionals in drug development.

Executive Summary

This technical guide furnishes a detailed summary of the key thermochemical parameters of nicotinic acid. It includes experimentally determined values for the enthalpy of combustion and enthalpy of formation. Furthermore, this document outlines the detailed experimental methodologies employed in acquiring these values, primarily focusing on adiabatic rotating-bomb calorimetry. A visual representation of the experimental workflow is also provided to facilitate a clearer understanding of the process. This information serves as a critical resource for scientists engaged in the study of nicotinic acid and its derivatives.

Thermochemical Data of Nicotinic Acid

The thermochemical data for solid nicotinic acid at 25 °C (298.15 K) is summarized in the table below. These values are crucial for understanding the energetic properties and stability of the molecule.

| Thermochemical Parameter | Value | Units |

| Standard Molar Enthalpy of Combustion (ΔHc°) | -2730.67 ± 0.57 | kJ/mol |

| Standard Molar Enthalpy of Formation (ΔHf°) | -344.97 ± 0.62 | kJ/mol |

Experimental Protocols

The determination of the thermochemical data presented above was achieved through precise and well-established calorimetric techniques. The primary method employed was adiabatic rotating-bomb calorimetry.

Adiabatic Rotating-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of nicotinic acid was determined using an adiabatic rotating-bomb calorimeter. This method involves the complete combustion of a sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion process is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Procedure:

-

Sample Preparation: A pellet of high-purity nicotinic acid (SRM 148, with a titrimetric assay of 99.99 ± 0.08 percent) is weighed accurately. The sample is placed in a platinum crucible.

-

Calorimeter Calibration: The calorimeter is calibrated using a standard reference material with a precisely known heat of combustion, such as benzoic acid (SRM 39i). This calibration determines the energy equivalent of the calorimeter system.

-

Bomb Assembly: The crucible containing the nicotinic acid sample is placed inside the combustion bomb. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atmospheres.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire in contact with the sample.

-